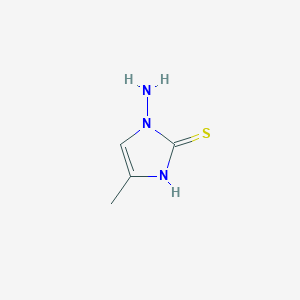

1-Amino-4-methyl-1H-imidazole-2-thiol

Descripción general

Descripción

1-Amino-4-methyl-1H-imidazole-2-thiol (CAS: 16163-48-7) is an imidazole derivative with the molecular formula C₄H₇N₃S and a molecular weight of 129.18 g/mol. Key physical properties include a melting point of 215–218°C (in ethanol) and predicted physicochemical parameters such as a boiling point of 216.3 ± 23.0°C, density of 1.39 ± 0.1 g/cm³, and pKa of 14.44 ± 0.70 . The compound features a thiol group at position 2, a methyl group at position 4, and an amino group at position 1, making it a versatile intermediate for synthesizing fused heterocycles and bioactive molecules . It is commercially available through suppliers like ChangChem Co., Ltd. and CymitQuimica, though discontinuations of certain stock quantities have been noted .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-methyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-Amino-4-methyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Aplicaciones Científicas De Investigación

1-Amino-4-methyl-1H-imidazole-2-thiol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological thiol-disulfide exchange reactions.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 1-Amino-4-methyl-1H-imidazole-2-thiol exerts its effects is primarily related to its ability to interact with biological molecules through its amino and thiol groups. These functional groups can form covalent bonds with target proteins, enzymes, or other biomolecules, thereby modulating their activity. The compound’s thiol group is particularly reactive and can participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparación Con Compuestos Similares

The structural and functional uniqueness of 1-amino-4-methyl-1H-imidazole-2-thiol is highlighted through comparisons with other imidazole and benzimidazole derivatives. Below is an analysis of key analogs:

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Selected Imidazole/Thiol Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The amino group in this compound enhances nucleophilicity, enabling condensation reactions for synthesizing fused heterocycles (e.g., imidazo[2,1-b]thiazoles) . In contrast, the nitro group in 1-(2-(ethylthio)ethyl)-2-methyl-4-nitroimidazole increases electrophilicity, making it relevant as a pharmaceutical impurity . Bulkier substituents, such as diphenyl groups in 4-[1-(2-hydroxypropyl)-4,5-diphenylimidazol-2-yl]benzoic acid, reduce solubility but improve crystallinity, aiding structural characterization via X-ray diffraction .

Pharmacological Potential: Compounds with -NH– groups (e.g., this compound) are prioritized for drug discovery due to their ability to form hydrogen bonds with biological targets . Derivatives like the diphenylimidazole-benzoic acid analog exhibit confirmed bioactivity, though specific mechanisms require further study .

Synthetic Accessibility: this compound serves as a precursor in one-pot syntheses of complex heterocycles, whereas nitro- or allyl-substituted analogs (e.g., –9) often require multi-step protocols involving catalysts like ceric ammonium nitrate (CAN) .

Crystallographic and Computational Tools

These tools highlight the importance of computational modeling in understanding steric and electronic effects of substituents.

Commercial and Industrial Relevance

- This compound is marketed by ChangChem Co., Ltd. for pharmaceutical and OLED applications, reflecting its utility in high-value industries .

Actividad Biológica

1-Amino-4-methyl-1H-imidazole-2-thiol is a significant compound in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by the presence of both amino and thiol functional groups on the imidazole ring. This unique structure contributes to its diverse biological activities.

The primary biological target for this compound is the enzyme α-glucosidase . The compound acts as an inhibitor by binding to the active site of this enzyme, thereby reducing its activity. This inhibition plays a crucial role in carbohydrate metabolism, specifically in lowering postprandial hyperglycemia, which is the spike in blood sugar levels following meals.

Biochemical Pathways

The inhibition of α-glucosidase leads to decreased glucose absorption in the intestine, making this compound a potential candidate for managing diabetes. Additionally, imidazole derivatives like this compound have been shown to influence various cell signaling pathways and gene expression profiles.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Activity : As mentioned, it inhibits α-glucosidase, thus aiding in blood sugar control.

- Anticancer Potential : Imidazole derivatives have been studied for their anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis through different pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Mercaptoimidazole | Lacks amino group | Antimicrobial |

| 4-Methylimidazole | Lacks both amino and thiol groups | Limited biological activity |

| 1-Aminoimidazole | Lacks methyl and thiol groups | Anticancer |

This table highlights that the combination of both amino and thiol groups in this compound enhances its reactivity and biological activity compared to its counterparts.

Case Studies

Recent studies have focused on the therapeutic potential of imidazole derivatives:

- Anticancer Studies : A study demonstrated that imidazole-based complexes exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values lower than traditional chemotherapeutics like cisplatin .

- Diabetes Management : Clinical trials have indicated that α-glucosidase inhibitors can effectively manage postprandial blood glucose levels, positioning compounds like this compound as potential therapeutic agents in diabetes care .

Research Applications

The compound serves as a valuable scaffold in drug development. Its applications extend beyond antidiabetic and anticancer activities to include:

- Chemical Synthesis : It acts as a building block for creating more complex heterocyclic compounds.

- Biological Probes : Used to study enzyme mechanisms and thiol-disulfide exchange reactions in biological systems.

Propiedades

IUPAC Name |

3-amino-5-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-2-7(5)4(8)6-3/h2H,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTMKLSGFDJHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494282 | |

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16163-48-7 | |

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.